1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Estrogen Receptor Ligand Dynamics Allostery

1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- (PDB ligand code 1GM; compound 2b) is a synthetic, constrained indazole-based ligand of estrogen receptor alpha (ERα). Its structure enforces a single binding orientation within the ERα ligand-binding pocket, unlike dynamic isomer counterparts that adopt two distinct orientations.

Molecular Formula C16H13F3N2O2
Molecular Weight 322.28 g/mol
Cat. No. B12634981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
Molecular FormulaC16H13F3N2O2
Molecular Weight322.28 g/mol
Structural Identifiers
SMILESCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H13F3N2O2/c1-2-21-15(10-7-6-9(22)8-13(10)23)11-4-3-5-12(14(11)20-21)16(17,18)19/h3-8,22-23H,2H2,1H3
InChIKeyKBGLTSFNAOPVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- (CAS 1429059-02-8) for ERα Allostery Research


1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- (PDB ligand code 1GM; compound 2b) is a synthetic, constrained indazole-based ligand of estrogen receptor alpha (ERα). Its structure enforces a single binding orientation within the ERα ligand-binding pocket, unlike dynamic isomer counterparts that adopt two distinct orientations [1]. This constrained binding mode makes it a uniquely informative tool compound for dissecting how ligand orientation dynamics dictate allosteric signaling output via ERα, as established by Srinivasan et al. (2013) [1]. The compound has a molecular formula of C16H13F3N2O2 and a molecular weight of 322.28 Da [2].

Constrained ERα ligand – enforces a single binding orientation for allosteric signaling studies
Tool for canonical signaling – isolates GREB1-dependent proliferation without DBD pathway rewiring
Defined binding pose – PDB 4IU7 validated template for docking and structure-based design

Why In-Class Substitution of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- Fails: Constrained vs. Dynamic Ligand Binding


Generic substitution of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- with closely related indazole-based ERα ligands—even those sharing identical core scaffolds—will produce dramatically different biological signaling outcomes [1]. The constrained architecture of this compound restricts it to a single binding orientation within the ERα pocket, driving canonical proliferation-associated signaling (DNA binding, coactivator recruitment, GREB1 gene activation). In contrast, its dynamic isomer counterparts bind in two orientations, rewiring signaling through a DNA-binding domain (DBD)-dependent pathway and showing enhanced anti-inflammatory activity [1]. Thus, seemingly minor structural modifications that alter ligand dynamics lead to divergent functional profiles that cannot be inferred from potency measurements alone, making direct replacement without confirmatory mechanistic characterization scientifically invalid [1].

This Compound
Single binding orientation
Canonical proliferative signaling
Lower reported anti-inflammatory endpoint
Dynamic Isomer Substitutes
Dual binding orientations
DBD-dependent pathway rewiring
Enhanced IL-6 transrepression context
Binding-mode mismatch
Dynamic isomers cannot replicate the single-pose constraint required for canonical ERα mechanistic studies.
Signaling pathway divergence
Substitution may introduce DBD-dependent transcriptional rewiring, confounding GREB1-focused proliferation readouts.

Quantitative Differentiation Evidence for 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- as a Constrained ERα Ligand


Single Binding Orientation Verified by X-Ray Crystallography and 19F NMR

X-ray crystallography of ERα ligand-binding domain in complex with 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- (compound 2b) confirms the ligand adopts a single, well-defined binding orientation with the R group directed exclusively toward helix 12 [1]. In contrast, the corresponding dynamic isomer (compound 2a) populates two distinct orientations: one with the R group facing helix 12 and another facing the hydrophobic side pocket near helix 8 [1]. 19F NMR spectroscopy corroborates this: the constrained ligand 2b exhibits a single sharp resonance for the CF3 group, whereas the dynamic isomer 2a displays either two distinct resonances (benzyl pair) or a broad, deconvolutable peak indicative of two overlapping chemical environments (isobutyl pair) [1].

Binding Orientation
Head-to-head
1 vs 2 orientations (X-ray & 19F NMR)
Defines constrained vs dynamic binding; supports unambiguous allosteric study design.
Data from PDB 4IU7 and solution NMR; single sharp CF3 resonance confirms constrained pose.
Estrogen Receptor Ligand Dynamics Allostery Structural Biology

Differential Proliferation Mechanism in MCF-7 Breast Cancer Cells

In MCF-7 breast cancer cell proliferation assays, 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- (constrained ligand class) drives proliferation that is mechanistically associated with DNA binding, coactivator recruitment, and activation of the estrogen-induced gene GREB1 [1]. The dynamic isomer class drives proliferation that is instead dependent on the DNA-binding domain (DBD) and shows no correlation with GREB1 induction [1]. The degree of proliferation specifically correlated with GREB1 for constrained ligands but not for dynamic ligands, representing a fundamental mechanistic bifurcation despite both classes promoting similar overall proliferative endpoints [1].

Proliferation Mechanism
Class-level
GREB1-linked canonical vs DBD-dependent
Constrained ligand class proliferation correlates with GREB1; dynamic class does not.
Class-level inference from MCF-7 cells; specific fold-change values not publicly extracted.
Breast Cancer Cell Proliferation Estrogen Receptor GREB1

Suppressed Anti-Inflammatory Activity Compared to Dynamic Isomers

Dynamic WAY-derivative ligands demonstrate enhanced anti-inflammatory activity via repression of interleukin-6 (IL-6) expression, a property not shared to the same extent by constrained ligands including 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- [1]. The paper reports that subtracting the dynamic from the constrained response for each matched isomer pair highlighted greater anti-inflammatory effects with dynamic ligands [1]. This differential anti-inflammatory activity is a direct consequence of the DBD-dependent signaling pathway uniquely engaged by dynamic ligands, which constrained ligands fail to activate [1].

Anti-inflammatory Endpoint
Class-level
Lower IL-6 suppression vs dynamic isomer class
Dynamic isomers show enhanced IL-6 transrepression; constrained ligands serve as negative control.
Qualitative difference; exact IL-6 fold-change requires supplementary data review.
Anti-inflammatory ERα NF-κB IL-6 Selective Estrogen Receptor Modulator

Unique DBD-Independent Activation of ERα-LBD Reporter Gene

When tested in an ERα-LBD (ligand-binding domain only) reporter assay, constrained ligands including 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- retain robust transcriptional activity comparable to that observed with full-length ERα, indicating that AF-1 (activation function-1) is dispensable for their activity [1]. In contrast, dynamic ligands require the DNA-binding domain (DBD) and full-length receptor for full activity, losing most activity in the LBD-only context [1]. This differential DBD-dependence provides a clean experimental readout to distinguish constrained from dynamic ligand signaling and positions this compound as a critical tool for defining DBD-independent ERα transcriptional mechanisms.

DBD-Independent Activity
Class-level
Retained in LBD-only dynamic ligands lose >90% activity
Clean experimental readout for DBD-independent ERα transcriptional mechanisms.
ERα-LBD reporter assay; class-level inference for constrained vs dynamic ligands.
ERα LBD DBD-independent Reporter Gene Allostery

High-Resolution Structural Confirmation of Binding Pose for Computational Modeling

The crystal structure of ERα ligand-binding domain in complex with 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- has been deposited as PDB entry 4IU7 at 2.29 Å resolution [1][2]. The ligand (1GM) is well-resolved with real space correlation coefficients of 0.967 and 0.958 for chains A and B respectively, indicating excellent fit to the electron density [2]. This high-quality structure provides a validated template for computational modeling of constrained-ligand binding to ERα. In contrast, dynamic isomer structures often exhibit partial or dual occupancy, complicating unambiguous pose assignment for docking studies [1].

Structural Template
Supporting evidence
PDB 4IU7 2.29 Å, RSR 0.967/0.958
Unambiguous single-pose occupancy for docking and structure-based design.
Dynamic isomer structures may show partial or dual occupancy, complicating modeling.
X-ray Crystallography PDB 4IU7 Molecular Docking Structure-Based Drug Design ERα

Recommended Application Scenarios for 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- Based on Demonstrated Differentiation


Canonical ERα Proliferative Signaling Dissection in Breast Cancer Models

Use this constrained ligand as a selective tool to activate canonical ERα-mediated proliferation (DNA binding → coactivator recruitment → GREB1 induction) in MCF-7 or T47D breast cancer cell lines without triggering DBD-dependent pathway rewiring [1]. This enables clean dissection of GREB1-dependent proliferative mechanisms, which is confounded when using dynamic isomer ligands that activate DBD-dependent transcription. Pair with the matched dynamic isomer to directly compare signaling outputs and validate pathway-specific hypotheses [1].

DBD-Independent ERα Transcriptional Mechanism Studies

Employ this compound in ERα-LBD-only reporter gene assays (HEK293 or HeLa background) to study DBD-independent transcriptional activation [1]. Because constrained ligands retain full activity in the LBD-only context, this compound serves as a positive control that isolates AF-1/AF-2-dependent mechanisms from DBD contributions. Use in parallel with dynamic isomers that show minimal LBD-only activity to confirm the DBD-dependence of specific transcriptional readouts [1].

Structure-Based Drug Design and Molecular Docking Reference

Utilize the high-resolution co-crystal structure (PDB 4IU7, 2.29 Å) as a validated template for docking campaigns targeting the ERα ligand-binding pocket in its constrained-ligand conformation [1][2]. The unambiguous single-pose occupancy (real space correlation coefficient 0.967) eliminates the modeling ambiguity inherent to dynamic ligand structures and provides a reliable starting point for virtual screening or structure-guided optimization of ERα modulators [2].

Control Compound for Anti-Inflammatory ERα Modulator Screening

Use this constrained ligand as a negative control in IL-6 transrepression assays when screening for anti-inflammatory ERα modulators [1]. Its failure to engage the DBD-dependent anti-inflammatory pathway, while retaining proliferative signaling, establishes a clear activity floor against which novel compounds with desired anti-inflammatory profiles can be benchmarked [1].

Application
Selection Property
Validation Focus
Canonical ERα signaling studies
Single binding orientation; GREB1-linked proliferation
Confirm absence of DBD-dependent pathway activation in MCF-7/T47D models
DBD-independent transcription assays
Retains activity in ERα-LBD-only context
Use as positive control; benchmark against dynamic isomer inactivity
Structure-based drug design
High-resolution co-crystal structure (PDB 4IU7)
Validate docking poses against unambiguous single-conformer template
Anti-inflammatory modulator screening
Lower IL-6 transrepression vs dynamic isomers
Negative control for DBD-dependent anti-inflammatory endpoint assays
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